molecular formula C13H19BrOS2 B12824205 5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde

5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde

Cat. No.: B12824205
M. Wt: 335.3 g/mol
InChI Key: BJTWDRHWCCZWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C13H19BrOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and an ethylhexylthio group attached to the thiophene ring. This compound is used as a building block in the synthesis of various organic materials, particularly in the field of organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of n-butyllithium (n-BuLi) and dimethylformamide (DMF) as reagents . The reaction is carried out under an inert atmosphere, usually at low temperatures, to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thiophenes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the aldehyde group are particularly reactive, allowing the compound to undergo substitution, oxidation, and reduction reactions. These reactions enable the formation of larger conjugated systems, which are essential for its applications in organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde is unique due to the presence of the ethylhexylthio group, which imparts specific electronic properties to the compound. This makes it particularly useful in the synthesis of materials for organic electronics, where precise control over electronic properties is essential .

Properties

Molecular Formula

C13H19BrOS2

Molecular Weight

335.3 g/mol

IUPAC Name

5-bromo-4-(2-ethylhexylsulfanyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H19BrOS2/c1-3-5-6-10(4-2)9-16-12-7-11(8-15)17-13(12)14/h7-8,10H,3-6,9H2,1-2H3

InChI Key

BJTWDRHWCCZWTC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CSC1=C(SC(=C1)C=O)Br

Origin of Product

United States

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